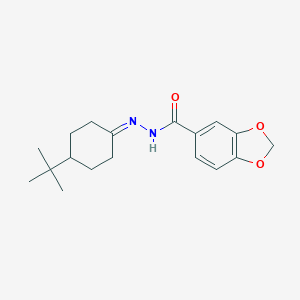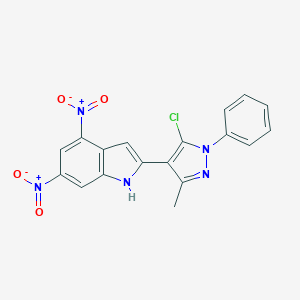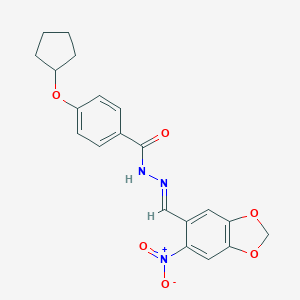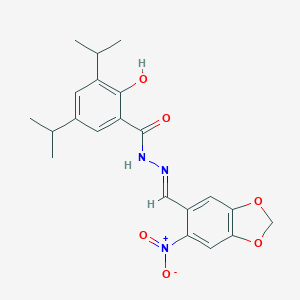![molecular formula C17H16ClN3O4S2 B454479 N-[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]-N'-(4-ETHOXY-2-NITROPHENYL)THIOUREA](/img/structure/B454479.png)
N-[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]-N'-(4-ETHOXY-2-NITROPHENYL)THIOUREA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]-N’-(4-ETHOXY-2-NITROPHENYL)THIOUREA is a complex organic compound with the molecular formula C17H16ClN3O4S2 This compound is characterized by its unique structure, which includes a thiourea group, a chlorobenzoyl group, and an ethoxy-nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]-N’-(4-ETHOXY-2-NITROPHENYL)THIOUREA typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-chloro-5-(methylsulfanyl)benzoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 4-ethoxy-2-nitroaniline in the presence of a base, such as triethylamine, to yield the final thiourea compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and purification systems.
化学反应分析
Types of Reactions
N-[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]-N’-(4-ETHOXY-2-NITROPHENYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]-N’-(4-ETHOXY-2-NITROPHENYL)THIOUREA has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]-N’-(4-ETHOXY-2-NITROPHENYL)THIOUREA is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The thiourea group, in particular, is known to form strong hydrogen bonds and coordinate with metal ions, which may play a role in its biological activity .
相似化合物的比较
Similar Compounds
- N-[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]-N’-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL)THIOUREA
- N-[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]-N’-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL)THIOUREA
Uniqueness
N-[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]-N’-(4-ETHOXY-2-NITROPHENYL)THIOUREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C17H16ClN3O4S2 |
|---|---|
分子量 |
425.9g/mol |
IUPAC 名称 |
2-chloro-N-[(4-ethoxy-2-nitrophenyl)carbamothioyl]-5-methylsulfanylbenzamide |
InChI |
InChI=1S/C17H16ClN3O4S2/c1-3-25-10-4-7-14(15(8-10)21(23)24)19-17(26)20-16(22)12-9-11(27-2)5-6-13(12)18/h4-9H,3H2,1-2H3,(H2,19,20,22,26) |
InChI 键 |
SJUDEWAICTXWST-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1)NC(=S)NC(=O)C2=C(C=CC(=C2)SC)Cl)[N+](=O)[O-] |
规范 SMILES |
CCOC1=CC(=C(C=C1)NC(=S)NC(=O)C2=C(C=CC(=C2)SC)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[1-(2-thienyl)butylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B454397.png)
![2-(1-adamantyl)-N'-[3-(2-furyl)-2-methyl-2-propenylidene]acetohydrazide](/img/structure/B454398.png)
![5-(4-bromophenyl)-N-{3-(4-ethoxyphenoxy)-5-nitrophenyl}-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B454400.png)
![N'-(1,3-benzodioxol-5-ylmethylene)-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzohydrazide](/img/structure/B454404.png)

![3-{[2-(1,3-Benzodioxol-5-ylcarbonyl)hydrazino]carbonyl}-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B454408.png)
![N-cycloheptyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide](/img/structure/B454409.png)

![Ethyl 2-[(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B454411.png)
![N-(4-{N-[(3-chloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-5-methyl-3-isoxazolecarboxamide](/img/structure/B454413.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-hydroxy-3,5-diisopropylbenzohydrazide](/img/structure/B454414.png)


![N'-[1-(1,3-benzodioxol-5-yl)ethylidene]-2-hydroxy-3,5-diisopropylbenzohydrazide](/img/structure/B454419.png)
